molecular formula C4N4O B7784565 1,2,5-Oxadiazole-3,4-dicarbonitrile CAS No. 55644-07-0

1,2,5-Oxadiazole-3,4-dicarbonitrile

Cat. No.: B7784565
CAS No.: 55644-07-0
M. Wt: 120.07 g/mol
InChI Key: BTZCEZGZARPAIA-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3,4-dicarbonitrile is a heterocyclic compound with the molecular formula C₄N₄O. It is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two cyano groups attached at the 3 and 4 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research .

Preparation Methods

The synthesis of 1,2,5-oxadiazole-3,4-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminomaleonitrile with nitrous acid, leading to the formation of the oxadiazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

1,2,5-Oxadiazole-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in different functionalized oxadiazoles.

    Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various substituted oxadiazoles, which can have different properties and applications depending on the substituents introduced.

Scientific Research Applications

1,2,5-Oxadiazole-3,4-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole-3,4-dicarbonitrile involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit specific enzymes, such as thymidylate synthase and histone deacetylase, which are involved in cellular processes like DNA synthesis and gene expression. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,2,5-Oxadiazole-3,4-dicarbonitrile can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of specialized applications.

Properties

IUPAC Name

1,2,5-oxadiazole-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N4O/c5-1-3-4(2-6)8-9-7-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZCEZGZARPAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NON=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970989
Record name 1,2,5-Oxadiazole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55644-07-0
Record name 3,4-Dicyano-1,2,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055644070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Oxadiazole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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